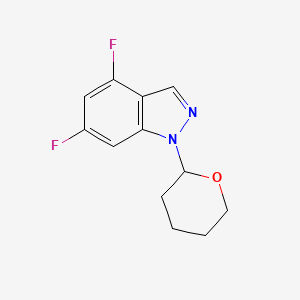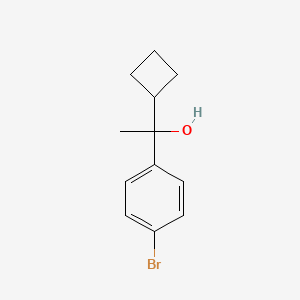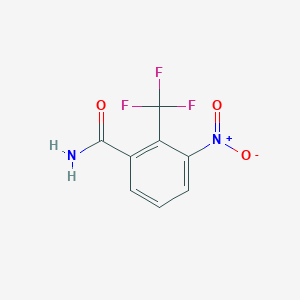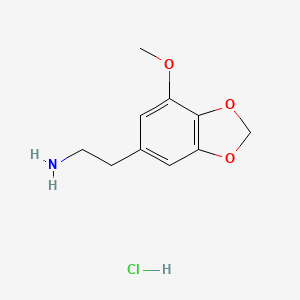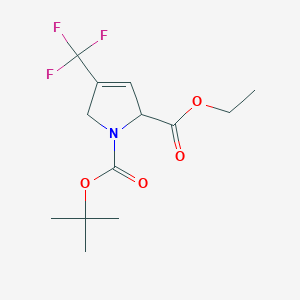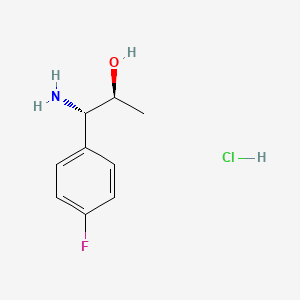
(1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is known for its unique stereochemistry and the presence of a fluorine atom, which often imparts distinct biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under appropriate conditions.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol hydrochloride may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Biocatalysis: Employing enzymes to achieve stereoselective synthesis under mild conditions.
化学反応の分析
Types of Reactions
(1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
(1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to distinct biological effects. The compound may modulate signaling pathways or inhibit specific enzymes, resulting in its observed pharmacological activities.
類似化合物との比較
Similar Compounds
(1R,2R)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(4-chlorophenyl)propan-2-ol hydrochloride: A similar compound with a chlorine atom instead of fluorine.
1-Amino-1-(4-bromophenyl)propan-2-ol hydrochloride: A similar compound with a bromine atom instead of fluorine.
Uniqueness
(1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom often enhances metabolic stability and binding affinity, making this compound particularly valuable in medicinal chemistry.
特性
分子式 |
C9H13ClFNO |
|---|---|
分子量 |
205.66 g/mol |
IUPAC名 |
(1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(12)9(11)7-2-4-8(10)5-3-7;/h2-6,9,12H,11H2,1H3;1H/t6-,9+;/m0./s1 |
InChIキー |
NCYKLUITXWKQMH-RDNZEXAOSA-N |
異性体SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)F)N)O.Cl |
正規SMILES |
CC(C(C1=CC=C(C=C1)F)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


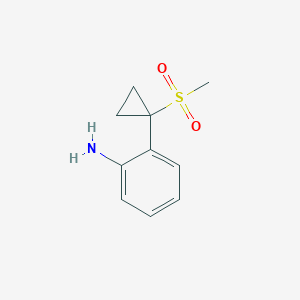
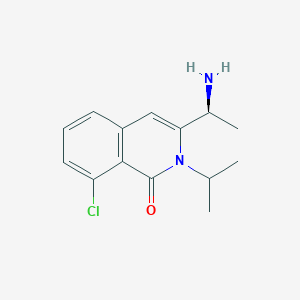
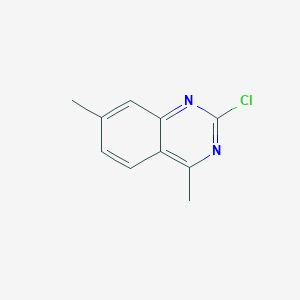

![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
